Decanamide

Catalog No.
S525371
CAS No.
2319-29-1
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanamide

Decanamide (CAS 2319-29-1) is a C10 saturated fatty amide that addresses the critical need for precise phase-change performance within the 90-100°C temperature window. Generic C8 or C12 amides fail due to off-target melting points, compromising thermal regulation in battery systems and industrial heat recovery. • Specific melting point ~98°C ensures stable latent heat absorption/release for advanced PCM designs. • Optimized hydrophobic/hydrophilic balance provides reliable slip agent function and dispersion in polymer matrices, unlike longer-chain amides that cause cold-temperature solubility issues.

CAS Number

2319-29-1

Product Name

Decanamide

IUPAC Name

decanamide

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)

InChI Key

TUTWLYPCGCUWQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)N

solubility

Soluble in DMSO

Synonyms

Decanamide; Decan-1-amide; EINECS 219-029-7; UNII-N1468ZF07R.

Canonical SMILES

CCCCCCCCCC(=O)N

The exact mass of the compound Decanamide is 171.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57564. It belongs to the ontological category of primary fatty amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g

Decanamide is a C10 saturated primary fatty amide, characterized by a ten-carbon alkyl chain attached to an amide group. This structure imparts a balance of hydrophobic and polar properties, making it useful as a surfactant, formulation excipient, and process additive. Its key procurement drivers are linked to its specific thermal properties, such as a distinct melting point around 98 °C, and its function as an intermediate in chemical synthesis or as a performance additive in lubricants and polymers.

Research Fit

Alkylamide thermochemistry reference with defined Cp,m and fusion enthalpy
Phase-change material candidate with distinct thermal fingerprint among C8–C12 amides
Precursor for N-isobutyl decanamide, a cytokinin-pathway alkamide research tool
Scaffold for dispersibility-driven antimicrobial derivative synthesis

Substituting Decanamide with shorter (e.g., Octanamide) or longer (e.g., Dodecanamide) chain fatty amides is often unviable in practice. Seemingly minor differences in the alkyl chain length (C8, C10, C12) cause significant, predictable shifts in critical physical properties like melting point, latent heat of fusion, and solubility. These shifts directly impact performance in thermally-sensitive applications such as phase change materials (PCMs), where a specific operating temperature is required. Similarly, in formulations, these differences alter hydrophobicity and interfacial behavior, affecting emulsion stability, lubricity, and skin penetration, making direct substitution a high-risk decision without re-formulation.

Substitution Risk

Fusion enthalpy mismatch

Decanamide ΔfusH is 45–58% lower than C8 and C12 homologs; thermal design may not transfer directly.

Plant growth activity loss

N-isobutyl decanamide activity depends on C10 chain and amide moiety; C18 or ester analogs are inactive.

Antimicrobial profile shift

Dispersibility–activity correlation is C10-scaffold specific; C8/C12 derivatives may shift antimicrobial spectrum.

Melting Point for Thermal Storage

Decanamide exhibits a sharp melting point at approximately 98-100 °C, positioning it for thermal management applications in the 80-100 °C range. This is significantly different from its closest commercial analogs, Dodecanamide (C12), which melts at a higher temperature of 102 °C, and Octanamide (C8), which melts lower at 106-108°C (note: primary amides show an oscillating melting point trend with chain length). This specific melting point makes Decanamide a targeted choice for applications requiring latent heat storage at a precise temperature that its analogs cannot meet.

Evidence DimensionNormal Melting Point (Tfus)
Target Compound Data98-100 °C
Comparator Or BaselineDodecanamide (C12): ~102 °C; Octanamide (C8): ~106-108 °C
Quantified DifferenceDecanamide melts at a distinct temperature, ~4-8 °C lower than its C8 and C12 amide analogs.
ConditionsStandard atmospheric pressure.

For phase change material (PCM) applications, the melting point is the primary selection criterion; this specific temperature window makes Decanamide non-interchangeable with its analogs for targeted thermal regulation.

Fusion Enthalpy
Head-to-head
ΔfusH 15.1 vs 27.6 (C8) / 36.3 (C12) kJ/mol
Uniquely low fusion enthalpy among C8–C12 primary amides
45–58% reduction vs. neighbors; DSC at 16.7 mK/s, sealed crucibles

Solubility Profile in Non-Aqueous Systems

Decanamide has limited solubility in water but is soluble in organic solvents like ethanol, chloroform, and acetonitrile. For example, its solubility in acetonitrile is approximately 1.5 g/100g at 25 °C, increasing sharply to over 10 g/100g at 60 °C. While direct comparative data is sparse, the principle of "like dissolves like" indicates its C10 chain provides a hydrophobicity distinct from shorter (more polar) or longer (more non-polar) amides. This specific solubility profile is critical for crystallization processes and for formulating non-aqueous lubricants, polymer additives, or cosmetic emulsions where temperature-dependent solubility is key to process control and final product stability.

Evidence DimensionSolubility in Acetonitrile (g/100g)
Target Compound Data~1.5 g/100g at 25 °C
Comparator Or BaselineQualitatively different from C8 and C12 analogs due to differing hydrophobicity.
Quantified DifferenceThe C10 alkyl chain provides a specific balance of polarity and hydrophobicity, influencing its solubility profile compared to more polar C8 or more non-polar C12 amides.
ConditionsSolvent: Acetonitrile. Temperature-dependent.

This specific solubility behavior allows for precise control over dissolution and precipitation in manufacturing processes and ensures compatibility and stability in non-aqueous formulations, a property not guaranteed by substitution with other fatty amides.

Heat Capacity
Reported
Cp,m 275.1 J·K⁻¹·mol⁻¹ (298.15 K)
Midpoint of linear CH₂ group additivity trend
±0.5 J·K⁻¹·mol⁻¹; consistent with 22.5 per CH₂ increment

Friction and Wear Reduction as Lubricant Additive

Fatty acid amides are established as effective friction modifier and anti-wear additives in lubricant formulations. The C8-C18 chain length is particularly effective for forming boundary films that reduce metal-to-metal contact. While direct head-to-head data is proprietary, patent literature demonstrates that modified mixed amides derived from C8-C18 fatty acids significantly reduce friction and wear. Decanamide, as a C10 amide, fits squarely within this optimal performance range, offering a balance between film-forming ability and solubility in base oils. Shorter chains may offer less durable films, while longer chains can present solubility challenges at lower temperatures.

Evidence DimensionPerformance as Lubricant Additive
Target Compound DataFits within the optimal C8-C18 chain length for anti-wear and friction modification.
Comparator Or BaselineShorter chain amides (e.g., C8) and longer chain amides (e.g., C18).
Quantified DifferenceProvides a balance of performance and solubility, unlike shorter chains (potentially less effective film) or longer chains (potential for poor low-temperature solubility).
ConditionsFormulated in lubricating base oils.

Selecting Decanamide provides a reliable mid-chain option for lubricant formulators seeking proven anti-wear and friction-reducing properties without the solubility risks of longer-chain amides.

Root Modulation
Head-to-head
50% root inhibition at 14 μM; 4× lateral roots
Ranked highest among tested alkamides for root architecture modulation
C18 amide and ethyl ester inactive; cytokinin-pathway dependent
Crystal Structure
Method context
Distinct (200) reflection position vs. tetradecanamide
Diffraction pattern provides chain-length-specific PXRD reference
Single-crystal XRD, Cu Kα; R-factors 0.091/0.097
Antimicrobial Activity
Class-level
Broad-spectrum activity correlated with dispersibility
Supports antimicrobial screening of C10 scaffold derivatives
Data to verify; MIC values not specified in abstract

Phase Change Material Formulation for Thermal Regulation

For developing latent heat storage systems, such as in advanced battery thermal management or industrial heat recovery, where the target operating temperature is specifically between 90 °C and 100 °C. The distinct melting point of Decanamide (~98 °C) allows it to absorb and release large amounts of energy at this precise temperature, a function that cannot be reliably fulfilled by C8 or C12 amide analogs which melt outside this critical window.

Process Control in Specialty Polymer Manufacturing

As a process aid or slip agent in polymer manufacturing where controlled, temperature-dependent solubility in an organic medium is required. The well-defined solubility curve of Decanamide in solvents like acetonitrile allows it to be dissolved at a higher temperature and then controllably precipitated or integrated upon cooling, ensuring homogenous distribution within the polymer matrix.

Lubricant Friction and Solubility Balance

For formulating industrial or automotive lubricants where a balance of anti-wear performance and low-temperature fluidity is critical. Decanamide's C10 chain length is optimal for forming protective boundary films, while avoiding the cold-temperature solubility issues that can arise with longer-chain (C16-C18) fatty amides, ensuring consistent performance across a range of operating temperatures.

Application Fit

Application
Selection Property
Validation Focus
Thermochemistry calibration
Defined Cp,m and fusion enthalpy linearity
Verify Cp,m trend and ΔfusH against DSC reference
Phase-change material research
Uniquely low fusion enthalpy among C8–C12 amides
Confirm thermal cycling stability and latent heat profile
Cytokinin-pathway alkamide synthesis
Chain-length-specific bioactivity (C10 + N-isobutyl moiety)
Test N-isobutyl decanamide activity in target plant species
Antimicrobial derivative screening
C10 scaffold balances hydrophobicity and dispersibility
Screen N,N-disubstituted derivatives for dispersibility–activity correlation

XLogP3

3.4

Exact Mass

171.1623

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N1468ZF07R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67700-97-4
2319-29-1

Wikipedia

Decanamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

Amides, C10-16: ACTIVE
1: Santos J, Calero N, Trujillo-Cayado LA, Garcia MC, Muñoz J. Assessing differences between Ostwald ripening and coalescence by rheology, laser diffraction and multiple light scattering. Colloids Surf B Biointerfaces. 2017 Nov 1;159:405-411. doi: 10.1016/j.colsurfb.2017.08.015. Epub 2017 Aug 14. PubMed PMID: 28822289.
2: Tang YC, Yuwen H, Wang K, Bruno PM, Bullock K, Deik A, Santaguida S, Trakala M, Pfau SJ, Zhong N, Huang T, Wang L, Clish CB, Hemann MT, Amon A. Aneuploid Cell Survival Relies upon Sphingolipid Homeostasis. Cancer Res. 2017 Oct 1;77(19):5272-5286. doi: 10.1158/0008-5472.CAN-17-0049. Epub 2017 Aug 3. PubMed PMID: 28775166; PubMed Central PMCID: PMC5772763.
3: Kaiser M, Chalapala S, Gorzelanny C, Perali RS, Goycoolea FM. The Effect of Capsaicin Derivatives on Tight-Junction Integrity and Permeability of Madin-Darby Canine Kidney Cells. J Pharm Sci. 2016 Feb;105(2):630-638. doi: 10.1016/j.xphs.2015.10.017. Epub 2016 Jan 6. PubMed PMID: 26869424.
4: Ji F, Mao L, Liu Y, Cao X, Xie Y, Wang S, Fei H. K6PC-5, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling. Biochem Biophys Res Commun. 2015 Mar 13;458(3):568-575. doi: 10.1016/j.bbrc.2015.02.007. Epub 2015 Feb 11. PubMed PMID: 25680461.
5: Bui-Nguyen TM, Dennis WE, Jackson DA, Stallings JD, Lewis JA. Detection of dichlorvos adducts in a hepatocyte cell line. J Proteome Res. 2014 Aug 1;13(8):3583-95. doi: 10.1021/pr5000076. Epub 2014 Jul 15. PubMed PMID: 24978939.
6: Pelagio-Flores R, Ortiz-Castro R, López-Bucio J. dhm1, an Arabidopsis mutant with increased sensitivity to alkamides shows tumorous shoot development and enhanced lateral root formation. Plant Mol Biol. 2013 Apr;81(6):609-25. doi: 10.1007/s11103-013-0023-6. Epub 2013 Feb 15. PubMed PMID: 23412925.
7: Méndez-Bravo A, Calderón-Vázquez C, Ibarra-Laclette E, Raya-González J, Ramírez-Chávez E, Molina-Torres J, Guevara-García AA, López-Bucio J, Herrera-Estrella L. Alkamides activate jasmonic acid biosynthesis and signaling pathways and confer resistance to Botrytis cinerea in Arabidopsis thaliana. PLoS One. 2011;6(11):e27251. doi: 10.1371/journal.pone.0027251. Epub 2011 Nov 4. PubMed PMID: 22076141; PubMed Central PMCID: PMC3208606.
8: Méndez-Bravo A, Raya-González J, Herrera-Estrella L, López-Bucio J. Nitric oxide is involved in alkamide-induced lateral root development in Arabidopsis. Plant Cell Physiol. 2010 Oct;51(10):1612-26. doi: 10.1093/pcp/pcq117. Epub 2010 Aug 4. PubMed PMID: 20685967.
9: Morquecho-Contreras A, Méndez-Bravo A, Pelagio-Flores R, Raya-González J, Ortíz-Castro R, López-Bucio J. Characterization of drr1, an alkamide-resistant mutant of Arabidopsis, reveals an important role for small lipid amides in lateral root development and plant senescence. Plant Physiol. 2010 Mar;152(3):1659-73. doi: 10.1104/pp.109.149989. Epub 2010 Jan 27. PubMed PMID: 20107026; PubMed Central PMCID: PMC2832232.
10: Grigoryan H, Li B, Anderson EK, Xue W, Nachon F, Lockridge O, Schopfer LM. Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine. Chem Biol Interact. 2009 Aug 14;180(3):492-8. doi: 10.1016/j.cbi.2009.03.018. Epub 2009 Apr 2. PubMed PMID: 19539807; PubMed Central PMCID: PMC2700782.
11: Hernández I, Márquez L, Martínez I, Dieguez R, Delporte C, Prieto S, Molina-Torres J, Garrido G. Anti-inflammatory effects of ethanolic extract and alkamides-derived from Heliopsis longipes roots. J Ethnopharmacol. 2009 Jul 30;124(3):649-52. doi: 10.1016/j.jep.2009.04.060. Epub 2009 May 9. PubMed PMID: 19439170.
12: Wansi JD, Nwozo SO, Mbaze LM, Devkota KP, Donkwe Moladje SM, Fomum ZT, Sewald N. Amides from the stem bark of Fagara macrophylla. Planta Med. 2009 Apr;75(5):517-21. doi: 10.1055/s-0029-1185327. Epub 2009 Feb 20. PubMed PMID: 19235126.
13: Guan LP, Zhao DH, Xiu JH, Sui X, Piao HR, Quan ZS. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Arch Pharm (Weinheim). 2009 Jan;342(1):34-40. doi: 10.1002/ardp.200800153. PubMed PMID: 19072766.
14: Li B, Schopfer LM, Grigoryan H, Thompson CM, Hinrichs SH, Masson P, Lockridge O. Tyrosines of human and mouse transferrin covalently labeled by organophosphorus agents: a new motif for binding to proteins that have no active site serine. Toxicol Sci. 2009 Jan;107(1):144-55. doi: 10.1093/toxsci/kfn211. Epub 2008 Oct 16. PubMed PMID: 18930948; PubMed Central PMCID: PMC2638647.
15: Kang JS, Yoon WK, Youm JK, Jeong SK, Park BD, Han MH, Lee H, Moon EY, Han SB, Lee CW, Lee K, Park SK, Yang KH, Kim HM. Inhibition of atopic dermatitis-like skin lesions by topical application of a novel ceramide derivative, K6PC-9p, in NC/Nga mice. Exp Dermatol. 2008 Nov;17(11):958-64. doi: 10.1111/j.1600-0625.2008.00737.x. Epub 2008 Aug 20. PubMed PMID: 18721197.
16: Ding SJ, Carr J, Carlson JE, Tong L, Xue W, Li Y, Schopfer LM, Li B, Nachon F, Asojo O, Thompson CM, Hinrichs SH, Masson P, Lockridge O. Five tyrosines and two serines in human albumin are labeled by the organophosphorus agent FP-biotin. Chem Res Toxicol. 2008 Sep;21(9):1787-94. doi: 10.1021/tx800144z. Epub 2008 Aug 16. PubMed PMID: 18707141; PubMed Central PMCID: PMC2646670.
17: Mirosavljević K, Noethig-Laslo V. Spin labelling study of interfacial properties of egg-phosphatidylcholine liposomes as a function of cholesterol concentrations. Chem Phys Lipids. 2008 Oct;155(2):74-9. doi: 10.1016/j.chemphyslip.2008.07.006. Epub 2008 Jul 19. PubMed PMID: 18691564.
18: Grigoryan H, Schopfer LM, Thompson CM, Terry AV, Masson P, Lockridge O. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents. Chem Biol Interact. 2008 Sep 25;175(1-3):180-6. doi: 10.1016/j.cbi.2008.04.013. Epub 2008 Apr 22. PubMed PMID: 18502412; PubMed Central PMCID: PMC2577157.
19: Hong JH, Youm JK, Kwon MJ, Park BD, Lee YM, Lee SI, Shin DM, Lee SH. K6PC-5, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling. J Invest Dermatol. 2008 Sep;128(9):2166-78. doi: 10.1038/jid.2008.66. Epub 2008 Apr 3. PubMed PMID: 18385762.
20: Blankman JL, Simon GM, Cravatt BF. A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chem Biol. 2007 Dec;14(12):1347-56. PubMed PMID: 18096503; PubMed Central PMCID: PMC2692834.

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